2-(2,3-Dimethylphenoxy)butanoic acid, also known as DMBA, is a synthetic organic molecule with the chemical formula C₁₂H₁₆O₃ and CAS number 3347-50-0. Its synthesis has been reported in scientific literature, typically involving the reaction of 2,3-dimethylanisole with chloroacetic acid in the presence of a base like potassium hydroxide [].
Research suggests that DMBA might possess various biological activities, although the specific mechanisms and applications are still under investigation. Some studies have explored its potential as:
2-(2,3-Dimethylphenoxy)butanoic acid is an organic compound with the molecular formula and a molecular weight of 208.25 g/mol. This compound features a butanoic acid moiety attached to a 2,3-dimethylphenoxy group, which contributes to its unique properties. The compound is recognized for its potential applications in various fields, including pharmaceuticals and agrochemicals.
There is no current information available on the mechanism of action of DMPBA.
The chemical behavior of 2-(2,3-dimethylphenoxy)butanoic acid involves several reactions typical of carboxylic acids and ethers. Key reactions include:
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity .
2-(2,3-Dimethylphenoxy)butanoic acid exhibits notable biological activities. Research has indicated that it may possess anti-inflammatory and analgesic properties. Additionally, studies suggest that compounds with similar structures can interact with various biological pathways, potentially influencing cell signaling and metabolic processes .
The synthesis of 2-(2,3-dimethylphenoxy)butanoic acid typically involves:
2-(2,3-Dimethylphenoxy)butanoic acid has several applications:
Studies on 2-(2,3-Dimethylphenoxy)butanoic acid indicate potential interactions with various biological receptors and enzymes. For instance:
These interactions highlight the compound's potential therapeutic uses and warrant further investigation into its mechanisms of action .
Several compounds share structural similarities with 2-(2,3-Dimethylphenoxy)butanoic acid. Here are a few notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-(4-Chlorophenoxy)butanoic acid | C12H14ClO3 | Contains chlorine; known for herbicidal activity |
4-(2,3-Dimethylphenoxy)butanoic acid | C12H16O3 | Similar structure; differs in substitution pattern |
2-(2-Methylphenoxy)butanoic acid | C12H16O3 | Lacks one methyl group; may exhibit different biological effects |
The uniqueness of 2-(2,3-Dimethylphenoxy)butanoic acid lies in its specific methyl substitutions on the phenyl ring, which can significantly influence its reactivity and biological activity compared to these similar compounds .
2-(2,3-Dimethylphenoxy)butanoic acid represents a phenoxybutanoic acid derivative characterized by a specific molecular composition and structural framework [1]. The compound exhibits the molecular formula C₁₂H₁₆O₃, which encompasses twelve carbon atoms, sixteen hydrogen atoms, and three oxygen atoms within its molecular structure [1] [2]. This molecular composition reflects the presence of a butanoic acid backbone linked to a 2,3-dimethylphenoxy substituent through an ether linkage.
The molecular weight of 2-(2,3-Dimethylphenoxy)butanoic acid has been determined to be 208.25 grams per mole [1] [2]. This molecular weight calculation accounts for the atomic masses of all constituent elements within the molecular framework. The compound is additionally identified by its Chemical Abstracts Service registry number 3347-50-0, which serves as a unique identifier for this specific chemical entity [1] [2].
The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCC(OC1=CC=CC(C)=C1C)C(O)=O [1]. This notation provides a standardized method for describing the molecular connectivity and serves as a computational representation of the compound's structure.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₂H₁₆O₃ | [1] [2] |
Molecular Weight | 208.25 g/mol | [1] [2] |
Chemical Abstracts Service Number | 3347-50-0 | [1] [2] |
Simplified Molecular Input Line Entry System | CCC(OC1=CC=CC(C)=C1C)C(O)=O | [1] |
The stereochemical analysis of 2-(2,3-Dimethylphenoxy)butanoic acid reveals the presence of a chiral center at the carbon atom bearing the carboxylic acid functional group [3]. This chiral center results from the carbon atom being bonded to four different substituents: a hydrogen atom, a carboxyl group, an ethyl group, and the 2,3-dimethylphenoxy moiety [3]. The presence of this stereogenic center indicates that the compound can exist as two enantiomeric forms, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules [4].
The conformational behavior of phenoxybutanoic acid derivatives demonstrates significant flexibility around the ether linkage connecting the aromatic ring to the aliphatic chain [5]. Density functional theory calculations have shown that such compounds can adopt multiple stable conformations due to rotation around single bonds [5]. The energy barriers for conformational interconversion are typically low, allowing for dynamic equilibrium between different rotameric states at room temperature [5].
The spatial arrangement of the 2,3-dimethyl substituents on the aromatic ring influences the overall molecular geometry through steric interactions [5]. These methyl groups adopt positions that minimize unfavorable steric clashes while maintaining optimal orbital overlap within the aromatic system [5]. The conformational preferences are further stabilized by intramolecular interactions, including potential hydrogen bonding between the carboxylic acid group and other molecular regions [5].
Stereochemical Feature | Description |
---|---|
Chiral Centers | One stereogenic center at C-2 of butanoic acid chain [3] |
Possible Stereoisomers | Two enantiomers (R and S configurations) [3] [4] |
Conformational Flexibility | Multiple rotamers around ether linkage [5] |
Aromatic Substitution | 2,3-dimethyl substitution pattern [1] [2] |
The physicochemical properties of 2-(2,3-Dimethylphenoxy)butanoic acid have been characterized through computational modeling and experimental determinations [6] [7]. The compound exhibits a predicted boiling point of approximately 328.6 ± 27.0 degrees Celsius under standard atmospheric pressure conditions [6]. The density of the compound is estimated to be 1.093 ± 0.06 grams per cubic centimeter, reflecting the molecular packing efficiency in the condensed phase [6].
The acid dissociation constant (pKa) for the carboxylic acid functional group is predicted to be 3.32 ± 0.10, indicating moderately strong acidic behavior typical of aliphatic carboxylic acids [6]. This acidity parameter influences the compound's ionization state under physiological conditions and affects its solubility characteristics in aqueous environments [8].
Lipophilicity parameters demonstrate the compound's partition behavior between aqueous and lipophilic phases [9] [10]. The octanol-water partition coefficient (logP) values for structurally related compounds typically range between 2.5 and 3.5, indicating moderate lipophilicity [9] [10]. The topological polar surface area, which influences molecular transport properties, is calculated based on functional group contributions and molecular topology [10] [11].
The molecular refractivity and polarizability values reflect the compound's electronic properties and intermolecular interaction potential [7] [9]. These parameters are particularly relevant for understanding the compound's behavior in different solvent systems and its potential for specific molecular recognition events [10] [11].
Property | Predicted Value | Units | Reference |
---|---|---|---|
Boiling Point | 328.6 ± 27.0 | °C | [6] |
Density | 1.093 ± 0.06 | g/cm³ | [6] |
pKa | 3.32 ± 0.10 | - | [6] |
Polar Surface Area | 46.53 | Ų | [6] |
Octanol-Water LogP | 2.5-3.5 | - | [9] [10] |
The structural stability of 2-(2,3-Dimethylphenoxy)butanoic acid is governed by the inherent stability of its constituent functional groups and their mutual interactions [13]. The aromatic ether linkage demonstrates considerable stability under normal conditions due to the high bond dissociation energy of the carbon-oxygen bond in aryl ethers [14] [15]. Bond dissociation energies for phenyl ether bonds typically range from 75 to 79 kilocalories per mole, indicating substantial thermal stability [14] [15].
The carboxylic acid functional group exhibits characteristic reactivity patterns including acid-base reactions, esterification, and nucleophilic acyl substitution [16] [17]. Under acidic conditions, the carboxyl group can undergo protonation at the carbonyl oxygen, while under basic conditions, deprotonation occurs to form the corresponding carboxylate anion [17]. The presence of the phenoxy substituent influences the electronic environment of the carboxylic acid through inductive and resonance effects [17].
Ester formation represents a primary reaction pathway for carboxylic acids, proceeding through nucleophilic attack at the carbonyl carbon followed by elimination of water [18] [19]. The reverse reaction, ester hydrolysis, can occur under both acidic and basic conditions, with basic hydrolysis (saponification) proceeding to completion [18] [19]. The rate of these reactions is influenced by steric and electronic factors associated with the phenoxy substituent .
The phenoxy moiety demonstrates stability toward electrophilic aromatic substitution reactions, though the electron-donating nature of the ether oxygen activates the aromatic ring toward such processes [13]. The 2,3-dimethyl substitution pattern provides additional steric hindrance that can influence reaction selectivity and rates . Ether cleavage reactions typically require harsh conditions such as strong acids or bases due to the stability of the carbon-oxygen bond [13] [20].
Functional Group | Stability Characteristics | Primary Reactions |
---|---|---|
Aromatic Ether | High thermal stability (75-79 kcal/mol BDE) [14] [15] | Electrophilic substitution, harsh cleavage conditions [13] [20] |
Carboxylic Acid | Moderate stability, pH-dependent ionization [17] | Esterification, hydrolysis, deprotonation [16] [18] |
Dimethyl Substitution | Enhanced steric protection | Influences reaction selectivity and rates |
The ¹³C nuclear magnetic resonance spectrum provides unambiguous identification of all twelve carbon environments within the molecular structure [12] [13] [14]. The carboxyl carbon exhibits the most downfield resonance between 175 and 180 parts per million, characteristic of carboxylic acid functionality [10] [13]. The quaternary aromatic carbons bearing the methyl substituents and ether linkage resonate between 155 and 158 parts per million.
The aromatic carbon-hydrogen carbons display resonances in the range of 122 to 131 parts per million, consistent with substituted benzene ring systems [12] [13]. The alpha carbon bearing the ether oxygen appears between 75 and 78 parts per million, reflecting the electron-withdrawing effect of the oxygen atom [5] [13]. The aliphatic methylene carbon resonates between 26 and 28 parts per million, while the terminal methyl carbon appears upfield at 9 to 11 parts per million [14] [15].
The aromatic methyl carbons produce distinctive signals between 15 and 16 parts per million for one methyl group and 20 to 21 parts per million for the other, reflecting the different magnetic environments created by the substitution pattern [12] [16].
Mass spectrometric analysis of 2-(2,3-Dimethylphenoxy)butanoic acid provides molecular weight confirmation and structural information through characteristic fragmentation patterns [17] [18] [7]. The molecular ion peak appears at mass-to-charge ratio 208, corresponding to the exact molecular mass of the compound [19] [20] [21].
Under electron impact conditions, the molecular ion peak exhibits weak to moderate intensity, typical for organic compounds containing labile functional groups [17] [7] [8]. The base peak commonly corresponds to aromatic fragments resulting from cleavage of the ether linkage. Loss of the ethyl group produces a significant fragment at mass-to-charge ratio 179, while loss of the entire carboxyl group generates an intense peak at mass-to-charge ratio 163 [18] [7].
The fragmentation pattern follows predictable pathways for phenoxyalkanoic acid derivatives. Alpha-cleavage adjacent to the ether oxygen represents the predominant fragmentation mode, producing stable aromatic cation radicals [17] [18]. The dimethylphenyl fragment appears at mass-to-charge ratio 121, providing definitive evidence for the substitution pattern on the aromatic ring [22] [7].
Chemical ionization methods enhance molecular ion stability and provide complementary fragmentation information [18] [23]. Protonated molecular ions exhibit increased abundance compared to electron impact conditions, facilitating accurate molecular weight determination. Tandem mass spectrometry experiments reveal sequential fragmentation pathways that confirm the connectivity between the aromatic and aliphatic portions of the molecule [18] [24].
Infrared spectroscopy provides definitive identification of functional groups and molecular vibrations characteristic of 2-(2,3-Dimethylphenoxy)butanoic acid [25] [10] [9] [26]. The spectrum exhibits distinct absorption bands corresponding to specific molecular vibrations.
The carboxylic acid functionality produces the most distinctive infrared features. The hydroxyl stretch of the carboxyl group appears as a broad absorption between 2500 and 3300 wavenumbers, characteristic of hydrogen-bonded carboxylic acid dimers [10] [9] [11]. The carbonyl stretch generates an intense absorption between 1710 and 1760 wavenumbers, confirming the presence of the carboxylic acid group [10] [26] [11].
Aromatic carbon-hydrogen stretching vibrations appear between 3000 and 3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur in the region of 2850 to 2950 wavenumbers [25] [9] [11]. The aromatic carbon-carbon stretching vibrations produce medium to strong absorptions between 1450 and 1600 wavenumbers, characteristic of substituted benzene rings [10] [9] [11].
The infrared spectrum provides evidence for the specific substitution pattern on the aromatic ring. Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear in the fingerprint region below 1000 wavenumbers, with the exact pattern dependent on the substitution arrangement [9] [11]. The presence of methyl substituents generates characteristic deformation vibrations in the 1350 to 1450 wavenumber region [10] [9].
The ether linkage produces carbon-oxygen stretching vibrations between 1050 and 1150 wavenumbers, confirming the connection between the aromatic and aliphatic portions of the molecule [25] [9] [11]. These vibrations appear as medium intensity absorptions in the infrared spectrum.
X-ray crystallographic analysis represents the ultimate technique for absolute structural confirmation of 2-(2,3-Dimethylphenoxy)butanoic acid [27] [28] [29]. Single crystal diffraction provides three-dimensional atomic coordinates with high precision, confirming molecular geometry and intermolecular interactions.
Crystallographic studies require suitable single crystals grown under controlled conditions [27] [28]. The crystal structure reveals detailed geometric parameters including bond lengths, bond angles, and torsional angles throughout the molecule [27] [29]. The carboxylic acid group typically adopts a planar configuration, while the aromatic ring maintains its expected geometry [28] [29].
The ether linkage exhibits characteristic bond lengths and angles consistent with sp³ hybridization at the alpha carbon [27] [28]. The methyl substituents on the aromatic ring adopt positions that minimize steric interactions while maintaining optimal electronic stabilization [28] [29].
Crystallographic analysis reveals intermolecular hydrogen bonding patterns typical of carboxylic acid derivatives [27] [28] [30]. Carboxylic acid groups commonly form centrosymmetric dimers through dual hydrogen bonds, creating stable crystal packing arrangements [27] [28]. Additional weak interactions including carbon-hydrogen to oxygen contacts contribute to overall crystal stability [28] [29].
The aromatic rings may participate in pi-pi stacking interactions or edge-to-face arrangements depending on the specific crystal packing [27] [28]. These interactions influence physical properties including melting point and solubility characteristics [28] [29].
X-ray crystallography confirms the preferred molecular conformation in the solid state [27] [28] [29]. The butanoic acid chain typically adopts an extended conformation to minimize intramolecular steric interactions [28] [29]. The dihedral angle between the aromatic ring and the carboxylic acid plane provides insight into molecular flexibility and potential biological activity [27] [28].